molecular formula C22H20F3NO5 B2490433 7-Hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one CAS No. 848279-08-3

7-Hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one

Cat. No. B2490433
CAS RN: 848279-08-3
M. Wt: 435.399
InChI Key: NFBOTMQNUZLUMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chromen-4-one derivatives involves multi-step chemical reactions, including the use of allyl protecting groups and Baker-Venkataraman rearrangement to generate the chromenone scaffold. One key intermediate for DNA-PK inhibitors is synthesized through a modified published route, showcasing the complexity and precision required in chemical synthesis processes (Rodriguez Aristegui et al., 2006).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives has been elucidated through various analytical techniques, including X-ray structural analysis, which confirms the stereochemistry of the synthesized compounds. The analysis highlights the importance of precise molecular design and synthesis in achieving desired chemical properties (Korotaev et al., 2017).

Chemical Reactions and Properties

The reactivity of chromen-4-one derivatives with different reagents, such as morpholine and benzylamine, has been explored. These studies demonstrate the compound's versatility in undergoing various chemical reactions, leading to the synthesis of diverse derivatives with potential biological activities (Sosnovskikh & Usachev, 2001).

Physical Properties Analysis

The physical properties of chromen-4-one derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. Studies involving the triethylammonium salt of related compounds provide insight into the compound's physical characteristics and the effects of molecular modifications on these properties (Ikram et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for the application of chromen-4-one derivatives in various fields. The synthesis and reaction conditions, such as the use of different bases and solvents, influence the yield and properties of the final products, demonstrating the compound's chemical versatility and potential for customization (Song et al., 2008).

Scientific Research Applications

Synthetic Methodologies

  • Diastereoselective Synthesis of Chromanes : The reaction of 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes with morpholinocyclopentene leads to the formation of chromanes. This process demonstrates the diastereoselective synthesis of 2,3,4-trisubstituted chromanes, important in material science and medicinal chemistry (Korotaev et al., 2017).

  • Synthesis of DNA-PK Inhibitors : The compound serves as a key precursor in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. This demonstrates its significance in developing targeted therapeutic agents (Rodriguez Aristegui et al., 2006).

  • Catalysis in Synthesis of Warfarin Analogues : Polystyrene-supported catalysts have been used in the synthesis of Warfarin and its analogues, where chromene derivatives like the one play a crucial role (Alonzi et al., 2014).

Pharmaceutical Development

  • Antimicrobial and Anti-Inflammatory Effects : Chromen-4-one derivatives have shown potential antimicrobial and anti-inflammatory effects. This is evident in compounds isolated from natural sources like Belamcanda chinensis (Liu et al., 2008).

  • Inhibitors of DNA-Dependent Protein Kinase : Chromen-4-one derivatives are key intermediates in the synthesis of inhibitors for DNA-dependent protein kinase, highlighting their potential in cancer therapy (Gao et al., 2012).

Material Science

  • Photochromic Materials : Chromene chromium carbene complexes have been used in synthesizing naphthopyran and naphthopyrandione units, which are significant in the development of photochromic materials (Rawat et al., 2006).

  • Fluorophore Emission in Protic Environments : Some derivatives exhibit unique fluorescence properties in protic environments, indicating their potential use in developing fluorogenic sensors (Uchiyama et al., 2006).

properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO5/c1-29-14-4-2-13(3-5-14)18-19(28)15-6-7-17(27)16(12-26-8-10-30-11-9-26)20(15)31-21(18)22(23,24)25/h2-7,27H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBOTMQNUZLUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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